

## Application Notes: Utilizing ONPG in Enzyme-Linked Immunosorbent Assay (ELISA) Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. A critical component of many ELISA systems is the reporter enzyme, which is conjugated to a detection antibody and is responsible for generating a measurable signal. Beta-galactosidase ( $\beta$ -Gal) is a commonly employed reporter enzyme, and its activity is frequently detected using the chromogenic substrate o-Nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**). This document provides detailed application notes and protocols for the effective use of **ONPG** in ELISA.

## Principle of ONPG in ELISA

**ONPG** is a synthetic, colorless substrate for the enzyme  $\beta$ -galactosidase. In the presence of  $\beta$ -galactosidase, **ONPG** is hydrolyzed into two products: galactose and o-nitrophenol.[1][2] While **ONPG** and galactose are colorless, o-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance in the visible light spectrum.[1][2] The intensity of the yellow color produced is directly proportional to the amount of  $\beta$ -galactosidase activity, which in turn corresponds to the quantity of the target analyte in the sample. The reaction is typically stopped by the addition of a strong base, which halts the enzymatic activity and enhances the yellow color of the o-nitrophenol product.[2]



## **Key Characteristics and Advantages of ONPG**

- Colorimetric Detection: The enzymatic reaction produces a distinct yellow color, allowing for straightforward colorimetric quantification using a standard spectrophotometer or microplate reader.[1][2]
- Good Sensitivity: ONPG-based ELISAs can achieve a detection limit of approximately 100 ng/mL.
- Soluble Product: The o-nitrophenol product is soluble in the reaction buffer, simplifying the measurement process as no precipitation occurs.
- Established Protocols: The use of ONPG in ELISAs is well-documented, with numerous established protocols available.

## Data Presentation Quantitative Data Summary

The following table provides representative data from a standard **ONPG**-based ELISA. The absorbance values are directly proportional to the concentration of the analyte.

Analyte Concentration (ng/mL)	Average Absorbance (405 nm)	Standard Deviation	
100	1.852	0.098	
50	1.215	0.065	
25	0.750	0.041	
12.5	0.425	0.025	
6.25	0.250	0.015	
3.125	0.150	0.010	
1.56	0.100	0.008	
0 (Blank)	0.050	0.005	



## **Comparison of Common ELISA Substrates**

This table offers a comparison of **ONPG** with other frequently used chromogenic substrates in ELISA.

Substrate	Enzyme	Product Color	Wavelength (nm)	Relative Sensitivity
ONPG	β-Galactosidase	Yellow	405-420	Moderate
TMB (3,3',5,5'- Tetramethylbenzi dine)	Horseradish Peroxidase (HRP)	Blue (unstopped), Yellow (stopped)	650 (unstopped), 450 (stopped)	High
ABTS (2,2'- Azinobis [3- ethylbenzothiazol ine-6-sulfonic acid]- diammonium salt)	Horseradish Peroxidase (HRP)	Green	405-410	Moderate
OPD (o- phenylenediamin e dihydrochloride)	Horseradish Peroxidase (HRP)	Yellow-Orange	492	High
pNPP (p- Nitrophenyl Phosphate)	Alkaline Phosphatase (AP)	Yellow	405	Moderate

## Experimental Protocols Preparation of ONPG Substrate Solution (3 mM)

#### Materials:

- o-Nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**) powder
- Phosphate-Buffered Saline (PBS), pH 7.4



- Magnesium chloride (MgCl<sub>2</sub>)
- 2-Mercaptoethanol
- Deionized water

#### Procedure:

- Equilibrate the **ONPG** powder to room temperature before opening the container to prevent condensation.
- To prepare the substrate solution, combine the following in PBS:
  - 3 mM ONPG
  - o 10 mM MgCl<sub>2</sub>
  - 0.1 mM 2-Mercaptoethanol
- Ensure the ONPG is completely dissolved. This solution should be prepared fresh immediately before use.

## Standard ELISA Protocol using ONPG

This protocol outlines a typical indirect ELISA. Adjustments may be necessary based on the specific antibodies and analyte being used.

- 1. Coating the Microplate:
- Dilute the capture antibody to the desired concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Add 100 μL of the diluted capture antibody to each well of a 96-well microplate.
- Incubate the plate overnight at 4°C.
- 2. Blocking:

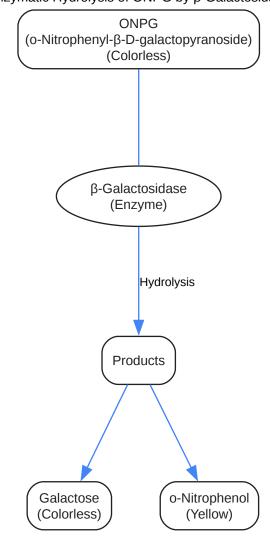


- Wash the plate three times with 200 μL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
- Add 200 μL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- 3. Sample Incubation:
- Wash the plate three times with wash buffer.
- Add 100 μL of the appropriately diluted samples and standards to the respective wells.
- Incubate for 2 hours at room temperature.
- 4. Detection Antibody Incubation:
- · Wash the plate three times with wash buffer.
- Add 100 μL of the β-galactosidase-conjugated detection antibody, diluted in blocking buffer, to each well.
- Incubate for 1-2 hours at room temperature.
- 5. Substrate Reaction and Measurement:
- Wash the plate five times with wash buffer.
- Prepare the ONPG substrate solution as described above.
- Add 150 μL of the freshly prepared ONPG substrate solution to each well.[3]
- Incubate the plate at 30°C for approximately 30 minutes, or until a sufficient yellow color has developed.[3] Monitor the color development to avoid over-saturation.
- Stop the reaction by adding 50 μL of 1 M sodium carbonate to each well.[3]
- Immediately read the absorbance at 405 nm or 410 nm using a microplate reader.[3]



# Visualizations Enzymatic Reaction of β-Galactosidase with ONPG

Enzymatic Hydrolysis of ONPG by  $\beta$ -Galactosidase

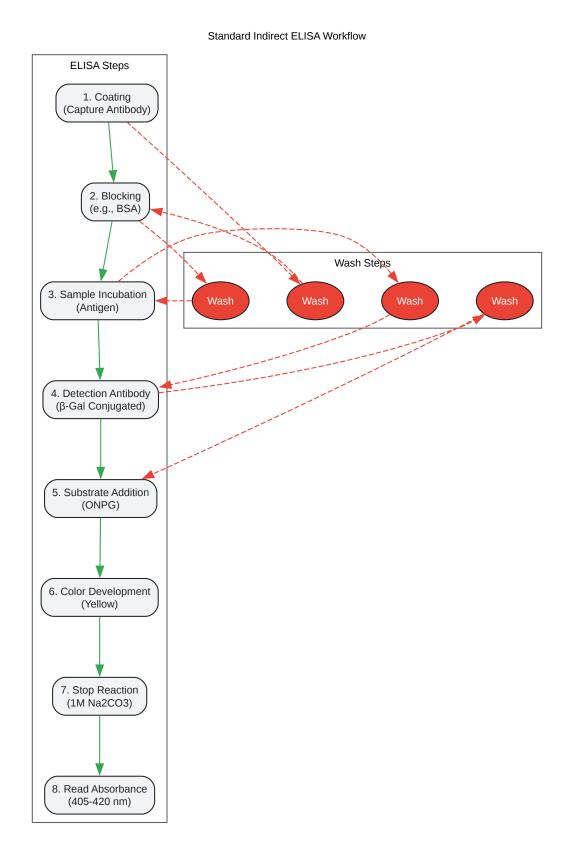


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Caption: Hydrolysis of **ONPG** by  $\beta$ -Galactosidase.

### **Standard Indirect ELISA Workflow**





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Caption: Overview of the Indirect ELISA procedure.



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